Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Overview
Description
Synthesis Analysis
The synthesis of similar ethyl ester compounds involves intricate chemical reactions. For instance, ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate was synthesized through the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, showcasing the chemical's complex synthetic pathway (KashimaChoji et al., 1973).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the importance of spectroscopic and diffractometric techniques. A study on polymorphic forms of a related compound utilized capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) to characterize subtle structural differences, highlighting the compound's complex molecular architecture (F. Vogt et al., 2013).
Chemical Reactions and Properties
The chemical properties of ethyl esters like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate are deeply influenced by their molecular structure. For instance, Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate's synthesis and transformations into heterocyclic compounds reveal the reactive nature and versatility of such molecules (Gorazd Soršak et al., 1995).
Physical Properties Analysis
Analyzing the physical properties of ethyl esters involves investigating their crystal structure and stability under various conditions. The crystal structure, Hirshfeld surfaces, and DFT computation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, provide insights into its NLO activity and the molecular interactions stabilizing the structure (P. Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other compounds, are crucial for understanding a compound's behavior in various chemical reactions. Studies on the reactions of Ethyl 2-Amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols, provide valuable information on the compound's reactivity and potential applications (D. Ivanov et al., 2018).
Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
- Study: Vogt et al. (2013) conducted a study on the polymorphism of a related pharmaceutical compound, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is significant in understanding the polymorphic forms of similar compounds like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, which can have implications in drug development and stability (Vogt et al., 2013).
Anticancer Agents and Drug Resistance
- Study: Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of a stable analogue of Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, revealing its potential in mitigating drug resistance and synergizing with cancer therapies in leukemia cells. This study underlines the compound's role in developing treatments for cancers with multiple drug resistance (Das et al., 2009).
Interactions in Crystal Packing
- Study: Zhang et al. (2011) investigated the crystal packing of a related compound, focusing on N⋯π and O⋯π interactions. This research provides insight into the molecular interactions and stability of compounds like Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, which is crucial for its application in various fields (Zhang et al., 2011).
Biocatalysis in Amino Acid Synthesis
- Study: Mukherjee and Martínez (2011) utilized lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids, demonstrating the efficiency of biocatalysis in synthesizing optically active compounds. This method could potentially apply to Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate for producing β-Substituted-γ-Amino Acids (Mukherjee & Martínez, 2011).
properties
IUPAC Name |
ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAAZZKJCGKKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402662 | |
Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
CAS RN |
14891-08-8 | |
Record name | ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.